molecular formula C9H15N3 B2384232 2-(5-Cyclopropyl-1-methylpyrazol-3-yl)ethylamine CAS No. 1226363-76-3

2-(5-Cyclopropyl-1-methylpyrazol-3-yl)ethylamine

Cat. No.: B2384232
CAS No.: 1226363-76-3
M. Wt: 165.24
InChI Key: LXZKDCXFIYZNEE-UHFFFAOYSA-N
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Description

2-(5-Cyclopropyl-1-methylpyrazol-3-yl)ethylamine is a chemical compound with the molecular formula C10H15N3. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Cyclopropyl-1-methylpyrazol-3-yl)ethylamine typically involves the reaction of 5-cyclopropyl-1-methylpyrazole with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(5-Cyclopropyl-1-methylpyrazol-3-yl)ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-(5-Cyclopropyl-1-methylpyrazol-3-yl)ethylamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 2-(5-Cyclopropyl-1-methylpyrazol-3-yl)ethylamine involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-Phenethylamine: Known for its role in medicinal chemistry and as a precursor to various bioactive compounds.

    Indole Derivatives: Possess diverse biological activities and are used in the synthesis of pharmaceuticals.

Uniqueness

2-(5-Cyclopropyl-1-methylpyrazol-3-yl)ethylamine is unique due to its specific structural features, such as the cyclopropyl and pyrazole moieties, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-(5-cyclopropyl-1-methylpyrazol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-12-9(7-2-3-7)6-8(11-12)4-5-10/h6-7H,2-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXZKDCXFIYZNEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CCN)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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